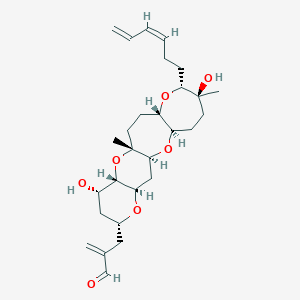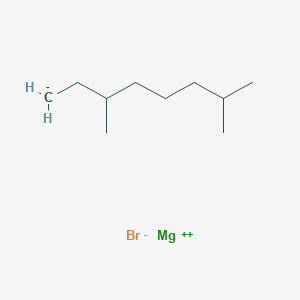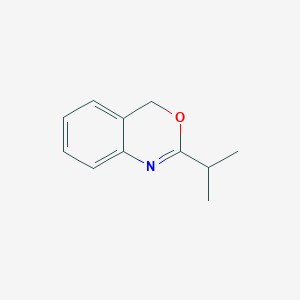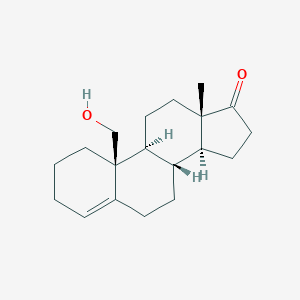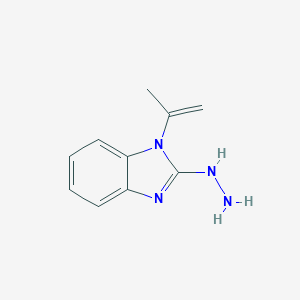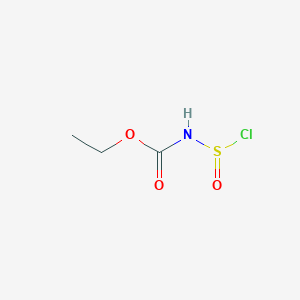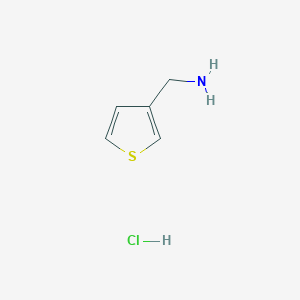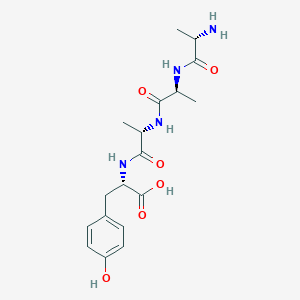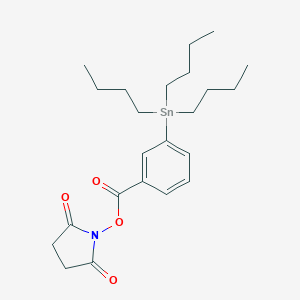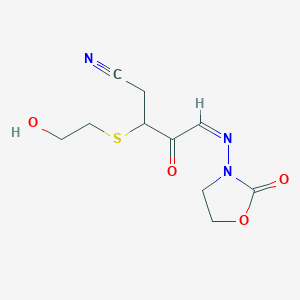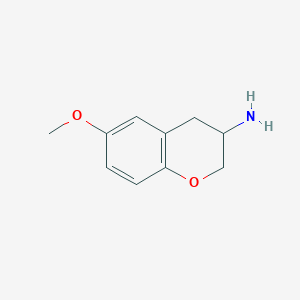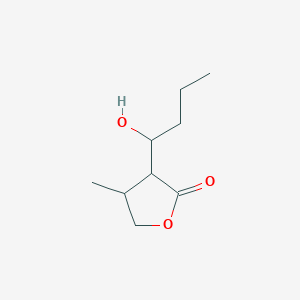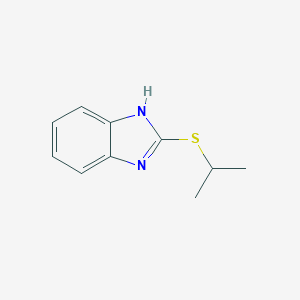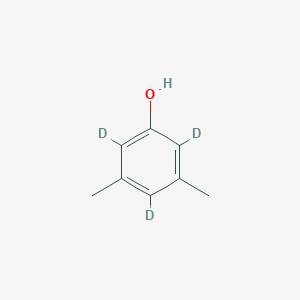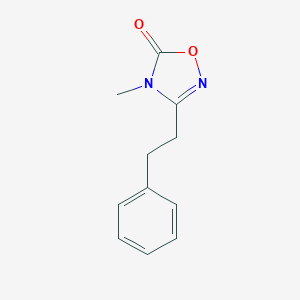
3-(2-Phenylethyl)-4-methylsydnone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)-4-methylsydnone is a chemical compound with the molecular formula C12H13NO. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is also known as PEMS and has been synthesized using a variety of methods.
作用機序
The mechanism of action of 3-(2-Phenylethyl)-4-methylsydnone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain.
生化学的および生理学的効果
3-(2-Phenylethyl)-4-methylsydnone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function. It has also been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using 3-(2-Phenylethyl)-4-methylsydnone in lab experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 3-(2-Phenylethyl)-4-methylsydnone. One direction is to study its effects on other neurotransmitters and their associated pathways. Another direction is to investigate its potential therapeutic uses, such as in the treatment of pain or cognitive disorders. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective synthesis methods.
合成法
The synthesis of 3-(2-Phenylethyl)-4-methylsydnone has been achieved using several methods. One of the most common methods is the reaction of 4-methyl-2-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with phenethylamine in the presence of sodium methoxide to yield 3-(2-Phenylethyl)-4-methylsydnone.
科学的研究の応用
3-(2-Phenylethyl)-4-methylsydnone has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine.
特性
CAS番号 |
114886-35-0 |
|---|---|
製品名 |
3-(2-Phenylethyl)-4-methylsydnone |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
正規SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
同義語 |
3-(2-phenylethyl)-4-methylsydnone PEMS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



